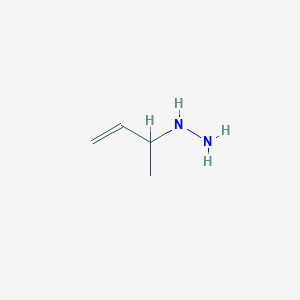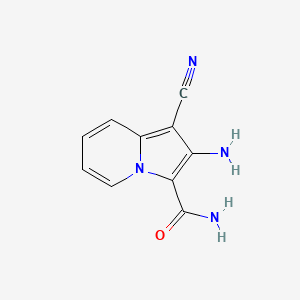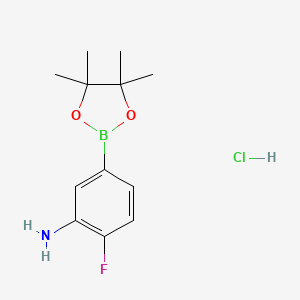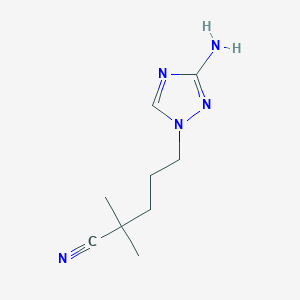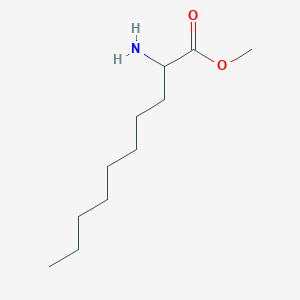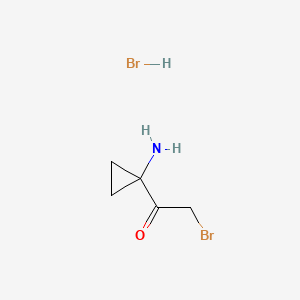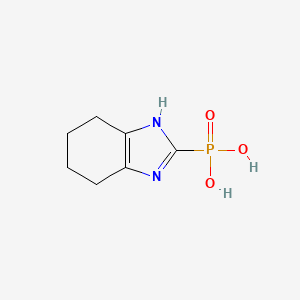![molecular formula C9H17NO3 B13496207 4-[2-(3-Hydroxypropoxy)ethoxy]butanenitrile](/img/structure/B13496207.png)
4-[2-(3-Hydroxypropoxy)ethoxy]butanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(3-Hydroxypropoxy)ethoxy]butanenitrile is an organic compound that belongs to the class of nitriles. Nitriles are characterized by the presence of a cyano group (-CN) attached to a carbon atom. This compound is of interest due to its unique structure, which includes both ether and hydroxyl functional groups, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
From Halogenoalkanes: The compound can be synthesized by heating a halogenoalkane under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Nitriles can also be prepared by dehydrating amides.
From Aldehydes and Ketones: Aldehydes and ketones can react with hydrogen cyanide to form hydroxynitriles.
Industrial Production Methods
Industrial production of 4-[2-(3-Hydroxypropoxy)ethoxy]butanenitrile typically involves large-scale synthesis using the methods mentioned above, with careful control of reaction conditions to ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ether linkages in the compound can participate in substitution reactions, where the alkoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a common reducing agent for converting nitriles to amines.
Substitution: Substitution reactions often use reagents such as alkyl halides and strong bases.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted ethers depending on the reagents used.
科学的研究の応用
4-[2-(3-Hydroxypropoxy)ethoxy]butanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules due to its functional groups.
Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-[2-(3-Hydroxypropoxy)ethoxy]butanenitrile involves its functional groups interacting with various molecular targets. The hydroxyl group can form hydrogen bonds, while the nitrile group can participate in nucleophilic addition reactions. These interactions can affect the compound’s reactivity and its ability to interact with other molecules in biological systems.
類似化合物との比較
Similar Compounds
Butanenitrile: A simpler nitrile without the ether and hydroxyl groups.
2-Hydroxypropanenitrile: Contains a hydroxyl group but lacks the ether linkages.
4-(2-Methoxyethoxy)butanenitrile: Similar structure but with a methoxy group instead of a hydroxypropoxy group.
Uniqueness
4-[2-(3-Hydroxypropoxy)ethoxy]butanenitrile is unique due to its combination of nitrile, ether, and hydroxyl functional groups. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
特性
分子式 |
C9H17NO3 |
|---|---|
分子量 |
187.24 g/mol |
IUPAC名 |
4-[2-(3-hydroxypropoxy)ethoxy]butanenitrile |
InChI |
InChI=1S/C9H17NO3/c10-4-1-2-6-12-8-9-13-7-3-5-11/h11H,1-3,5-9H2 |
InChIキー |
SRRMEICNYGEEEK-UHFFFAOYSA-N |
正規SMILES |
C(CC#N)COCCOCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



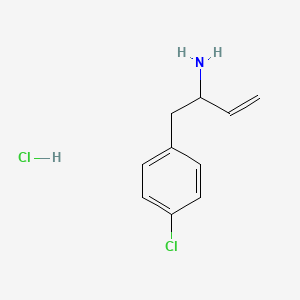
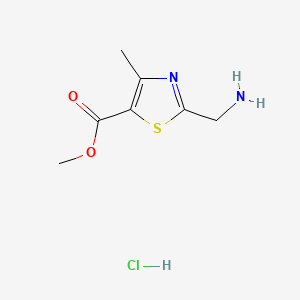


![(1R)-1-[2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13496156.png)
![5-[(3-Amino-2-hydroxy-propyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13496168.png)
